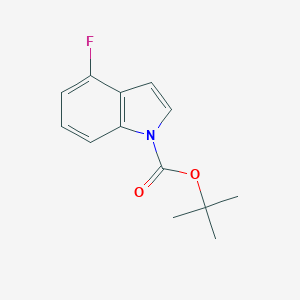

4-Fluoro-N-(BOC)indole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-fluoroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVFAXLKBJQDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563251 | |

| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-45-3 | |

| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for 4 Fluoro N Boc Indole and Its Precursors

Multi-step Preparations from Fluorinated Nitroaromatic Precursors

A common and scalable approach to 4-fluoroindole (B1304775) derivatives involves the use of fluorinated nitroaromatic compounds as starting materials. researchgate.net The Leimgruber-Batcho indole (B1671886) synthesis is a frequently utilized method in this context. researchgate.net This strategy typically involves the conversion of a fluorinated nitrotoluene into a styrene (B11656) derivative, which then undergoes catalytic reduction to form the indole ring. researchgate.net For instance, 2-fluoro-6-nitrotoluene (B1294474) can be transformed into the corresponding styrene, followed by catalytic reduction to yield 4-fluoroindole. researchgate.net

Another example is the synthesis of 4-fluoro-5-hydroxyindole from 2,3,4-trifluoronitrobenzene, a key intermediate for the VEGFR inhibitor Brivanib Alaninate. researchgate.net A commercial process for producing 4-fluoro-2-methyl-indol-5-ol also starts from 2,3,4-trifluoronitrobenzene. researchgate.netacs.org Similarly, 5-fluoroindole-2-one can be prepared from 2,4-difluoronitrobenzene (B147775) by reaction with dimethyl malonate followed by reduction and cyclization. google.com The reduction-cyclization of 4-fluoro-2-(dimethyl malonate) nitrobenzene (B124822) can be achieved using iron powder or through palladium on carbon followed by hydrolysis. google.com

These multi-step syntheses from nitroaromatic precursors are often favored for their scalability and the availability of the starting materials. researchgate.netacs.org

Synthesis from Dihalophenol Derivatives via Smiles Rearrangement and Cyclization

The Smiles rearrangement offers an alternative pathway to functionalized anilines, which are precursors to indoles. wikipedia.orgnih.govresearchgate.netdalalinstitute.com This intramolecular nucleophilic aromatic substitution can be employed to synthesize 2,3-dihaloanilines from the corresponding 2,3-dihalophenols. core.ac.uk These dihaloanilines can then be used to construct the 4-haloindole scaffold. core.ac.uk The rearrangement works well with phenoxy compounds activated by at least one halogen substituent. core.ac.uk

The general applicability of the Smiles rearrangement makes it a valuable tool for accessing "difficult-to-make" products from more readily available precursors. researchgate.net The reaction conditions, including electronic and steric effects, as well as pH, can significantly influence the yield of the rearrangement. researchgate.net

Gold-Catalyzed Cyclization Approaches for Fluorinated Indoles

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including fluorinated indoles. researchgate.netwiley.comchemrxiv.org Gold-catalyzed tandem cycloisomerization/fluorination reactions of unprotected 2-alkynylanilines provide access to 3-fluoro- and 3,3-difluoroindoles. researchgate.netbeilstein-journals.org These reactions often utilize an electrophilic fluorine source like Selectfluor. beilstein-journals.org The reaction outcomes can be highly dependent on the substrate and solvent used. beilstein-journals.org

Furthermore, gold-catalyzed cycloisomerization has been successfully applied in the synthesis of fluorinated spiroindolenines. wiley.comchemrxiv.org This involves the functionalization of indoles at the C2 position with fluorinated moieties, followed by a gold-catalyzed cyclization of a substituent at the C3 position. wiley.com

Palladium-Catalyzed C-H Fluorination of Indoles

Direct C-H functionalization represents an atom-economical approach to the synthesis of functionalized indoles. Palladium catalysis has been instrumental in achieving regioselective C-H fluorination of the indole nucleus. rsc.orgnih.govresearchgate.net

A notable strategy involves the palladium-catalyzed C4-selective fluoroalkylation of indoles. rsc.orgresearchgate.net This method utilizes a removable directing group at the C3 position to achieve high regioselectivity in the presence of a Pd(OAc)₂ catalyst. rsc.org Another approach describes the palladium-catalyzed C-2 β-fluorovinylation of indoles using Z-fluorovinyl iodonium (B1229267) salts, which proceeds with high regio- and stereocontrol. nih.gov These methods offer direct routes to fluorinated indoles, often under mild conditions. nih.govorganic-chemistry.org

Green Chemistry Approaches to Fluorinated Indole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for indole synthesis. acs.orgnih.govrsc.org This includes the use of water as a solvent, ionic liquids, solid acid catalysts, and microwave irradiation to replace conventional and often hazardous reaction conditions. openmedicinalchemistryjournal.com While specific examples for 4-fluoroindole are not extensively detailed, the broader trend in indole synthesis points towards the adoption of these greener alternatives to minimize waste and environmental impact. openmedicinalchemistryjournal.com

N Protection Strategies for Indole Nitrogen

Introduction of the tert-Butoxycarbonyl (BOC) Group

The protection of the indole nitrogen is a common strategy to increase stability, modify reactivity, and improve solubility. The tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups for amines, including the indole nitrogen, due to its robustness under many reaction conditions and its facile removal under acidic conditions. cymitquimica.comwikipedia.org

The standard method for introducing the BOC group onto an indole, such as 4-fluoroindole, involves the reaction of the N-H containing substrate with di-tert-butyl dicarbonate (Boc₂O). wikipedia.org This reaction is typically performed in the presence of a base. Common bases and solvent systems include sodium hydroxide (B78521) in an aqueous/organic biphasic system, or 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). wikipedia.org The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The subsequent collapse of the intermediate and deprotonation by the base yields the N-Boc protected indole. Forcing conditions, such as the use of n-butyl lithium to first deprotonate the indole nitrogen followed by the addition of Boc anhydride, can also be employed, particularly for installing a second Boc group in certain substrates. acs.org

Table 1: Common Conditions for BOC Protection of Indoles

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | 0 °C to ambient temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile or THF | Ambient to 40 °C |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Ambient temperature |

Alternative N-Protecting Groups and their Impact on Reactivity

While the BOC group is prevalent, other N-protecting groups are utilized in indole chemistry, often chosen to modulate the reactivity of the indole ring in specific ways. The choice of protecting group can influence the outcome of subsequent functionalization reactions.

For instance, in a nickel-catalyzed dearomative arylboration of indoles, a preliminary investigation found that the N-Boc derivative reacted to produce the C2-borylated product with high regio- and diastereoselectivity. nih.gov In contrast, when the N-pivaloyl (Piv) group was used, a reversal in regioselectivity was observed, favoring the C3-borylation product, although in a lower yield. nih.gov This highlights the profound impact of the N-protecting group on the regiochemical course of a reaction.

Other commonly employed protecting groups include:

Sulfonyl groups: Phenylsulfonyl (SO₂Ph) and p-methoxyphenylsulfonyl groups have been used. The p-methoxyphenylsulfonyl group, for example, was shown to enable the efficient metallation and subsequent reaction of 2-(1,3-dithian-2-yl)indoles with electrophiles, a reaction that was inefficient with the corresponding N-phenylsulfonylindole. researchgate.net

Carbamates: Besides BOC, the Carbobenzyloxy (Cbz) group is another common carbamate (B1207046) used for N-protection. It is often employed in complex molecule synthesis and can be removed under different conditions than BOC, allowing for orthogonal protection strategies. acs.orgrsc.org

Alkyl groups: The 2-phenylsulfonylethyl group is a useful alkyl protecting group that can be readily removed under basic conditions. researchgate.net

Trifluoroacetyl group: This group can be used to activate the indole system. For example, N-trifluoroacetyl enehydrazines can undergo thermal cyclization under milder conditions in a variation of the Fischer indole synthesis. organic-chemistry.orgchim.it

The electronic and steric properties of the protecting group are key to their influence. Electron-withdrawing groups, like sulfonyl or trifluoroacetyl, decrease the electron density of the indole ring, which can be advantageous for certain nucleophilic additions or for directing metallation. Conversely, sterically bulky groups can direct reactions to less hindered positions of the indole nucleus.

Direct Synthesis of this compound

Direct methods for synthesizing the this compound skeleton often involve constructing the indole ring from appropriately substituted precursors that already contain the fluorine atom and the BOC-protected nitrogen functionality.

The Fischer indole synthesis is a classic and versatile method for preparing indoles by heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. organic-chemistry.orgbyjus.com A modern variation of this method utilizes N-Boc protected arylhydrazines, which can undergo efficient Fischer cyclizations to provide N-Boc indoles in good yields. researchgate.net This approach is advantageous as it directly installs the desired protecting group and often proceeds under milder conditions than the classical Fischer synthesis, tolerating sensitive functional groups. nih.govscribd.com

The synthesis of this compound via this route would start with N-Boc-(4-fluorophenyl)hydrazine. This precursor can be prepared via palladium or copper-catalyzed coupling of an aryl halide (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-fluoro-4-iodobenzene) with tert-butyl carbazate. scribd.com The resulting N-Boc arylhydrazine is then reacted with a suitable ketone or aldehyde, such as pyruvate (B1213749) or a protected keto-aldehyde, in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) to yield the target indole. researchgate.netscribd.com The reaction proceeds through the formation of an N-Boc arylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, cyclization, and aromatization with the loss of ammonia (B1221849) to form the indole ring. byjus.com

Achieving regioselectivity, particularly for substitution at the C4-position of the indole ring, is a significant synthetic challenge. Several modern synthetic methods have been developed to control the position of functionalization.

One strategy involves the Leimgruber-Batcho indole synthesis. For example, 4-fluoroindole can be obtained in good yield by converting 2-fluoro-6-nitrotoluene (B1294474) into a dimethylamino-nitrostyrene derivative, followed by reductive cyclization. researchgate.net The resulting 4-fluoroindole can then be protected with a BOC group as described previously.

Transition-metal-catalyzed C-H functionalization offers a powerful tool for the regioselective synthesis of substituted indoles. researchgate.net For instance, a palladium(II)-catalyzed C4-selective alkynylation of 3-formyl indoles has been reported using a transient directing group. acs.org While this example focuses on alkynylation, it demonstrates the principle of directing a catalyst to the C4-position. In this study, various N-protecting groups were tolerated, although it was noted that for an N-Boc protected substrate, the acidic solvent caused removal of the BOC group. acs.org This highlights the need to carefully select reaction conditions that are compatible with the protecting group.

Another approach involves the dearomative arylboration of indoles. A nickel-catalyzed reaction was shown to functionalize N-Boc-indoles, and while the primary products were C2- and C3-borylated indolines, 4-fluoroindole was a viable substrate, reacting to give the corresponding product in moderate yield. nih.gov Such functionalized intermediates can be precursors for further transformations.

Fischer Indole Synthesis Utilizing N-Boc Arylhydrazines

Stereoselective and Enantioselective Synthetic Approaches for this compound and its Chiral Derivatives

The creation of chiral indole derivatives is of immense interest, particularly for pharmaceutical applications. Synthesizing chiral derivatives of this compound requires stereocontrolled methods, which can involve asymmetric catalysis or the use of chiral auxiliaries.

A notable example is the synthesis of (L)-4-fluorotryptophan, a chiral derivative of 4-fluoroindole. One synthesis starts from 4-fluoroindole and uses a diastereoselective alkylation of a Schöllkopf chiral auxiliary. rsc.orgtandfonline.com The anion of the chiral auxiliary, derived from D-valine, is coupled with a suitable electrophile derived from the indole, leading to the formation of the product with high diastereoselectivity. rsc.org While this specific example may not directly involve an N-Boc group during the key stereoselective step, the N-Boc group can be introduced at other stages of the synthesis, for instance, in the preparation of N-Boc-4-fluoro-L-tryptophan.

Asymmetric aldol (B89426) reactions represent another powerful strategy. The synthesis of (Z)-4-fluoroceramide, a complex chiral molecule, involved a key step where (Z)-2-fluorohexadec-2-enal underwent an asymmetric aldol reaction with an enantiopure N-protected iminoglycinate. beilstein-journals.org This reaction, controlled by a chiral auxiliary and a titanium reagent, established the required (2S,3S) stereochemistry. beilstein-journals.org Similar principles could be applied to create chiral side chains on a 4-fluoroindole core.

Furthermore, enantioselective intramolecular reactions can be used to construct chiral, fluorinated heterocyclic systems. For example, an enantioselective intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, was used to synthesize fluorinated pyrrolidines and indolizidinone derivatives with high enantioselectivity. acs.org Applying such catalytic enantioselective strategies to precursors derived from this compound could provide access to a wide range of novel chiral compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoroindole |

| Di-tert-butyl dicarbonate (Boc₂O) |

| 4-dimethylaminopyridine (DMAP) |

| n-butyl lithium |

| N-pivaloyl (Piv) indole |

| Phenylsulfonyl (SO₂Ph) indole |

| p-methoxyphenylsulfonyl indole |

| Carbobenzyloxy (Cbz) indole |

| 2-phenylsulfonylethyl indole |

| N-trifluoroacetyl enehydrazine |

| N-Boc-(4-fluorophenyl)hydrazine |

| tert-butyl carbazate |

| 1-bromo-4-fluorobenzene |

| 1-fluoro-4-iodobenzene |

| p-toluenesulfonic acid (TsOH) |

| 2-fluoro-6-nitrotoluene |

| (L)-4-fluorotryptophan |

| N-Boc-4-fluoro-L-tryptophan |

| (Z)-4-fluoroceramide |

| (Z)-2-fluorohexadec-2-enal |

Functionalization at the Indole Ring System

The indole framework possesses multiple sites for functionalization, with the C2 and C3 positions of the pyrrole (B145914) core being the most reactive due to the inherent electronic properties of the ring system. chim.it The presence of the N-BOC group and the C4-fluoro substituent introduces additional layers of complexity and opportunity for regioselective transformations.

C-2 Functionalization Strategies with N-BOC Protection

While the C3 position of indole is typically the most nucleophilic, the N-BOC group can facilitate functionalization at the C2 position. nih.gov This is often achieved through directed metalation or by modulating the electronic properties of the indole to favor C2 attack.

One notable strategy involves photoredox catalysis for the C2-arylation of N-BOC protected indoles. nih.govacs.org To circumvent the common electrophilic aromatic substitution at C3, the nucleophilicity of the indole is tempered by the N-BOC group. nih.govacs.org Irradiating a mixture of N-BOC-indole and an aryldiazonium salt with visible light, in the presence of a photocatalyst like eosin (B541160) Y, can lead to regioselective C2-arylation. nih.govacs.org Control experiments have shown that while the photocatalyst accelerates the reaction, the desired product can still be obtained in its absence, albeit with a longer reaction time. nih.gov The reaction is tolerant of various functional groups on the aryl diazonium salt, including electron-withdrawing groups like trifluoromethyl. nih.govacs.org

Another approach to C2 functionalization is through copper-catalyzed C-H trifluoromethylation. frontiersin.org N-Boc protected indoles can be selectively trifluoromethylated at the C2 position using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source and copper sulfate (B86663) as the catalyst. frontiersin.org This method is advantageous as it avoids the need for a directing group at the C3 position. frontiersin.org The reaction proceeds efficiently in acetonitrile at elevated temperatures. frontiersin.org

The following table summarizes the conditions for C2-arylation of N-Boc-indole:

| Entry | Deviation | Yield (%) |

| 1 | None | 61 |

| 2 | No light | Traces |

| 3 | Adding 1 mol % eosin Y, green LED | 57 |

| 4 | Without eosin Y, green LED | 51 |

| 5 | Without base | 54 |

| Data from a study on C(2)-arylation of N-Boc-indole. nih.gov |

C-3 Functionalization through Electrophilic Aromatic Substitution

The reaction of indoles with aromatic fluoromethyl ketones represents an efficient method for the synthesis of trifluoromethyl(indolyl)phenylmethanols, which are valuable precursors for biologically active compounds. nih.govbeilstein-journals.orgd-nb.info This transformation, often carried out in water with a catalytic system like K2CO3/n-Bu4PBr, proceeds via a Friedel-Crafts-type alkylation at the C3 position. nih.govbeilstein-journals.orgd-nb.info The reaction is generally high-yielding and tolerates a range of substituents on both the indole and the aromatic ketone. nih.govd-nb.info For instance, trifluoroacetophenones with halogen substituents at the para-position of the phenyl ring react efficiently with indoles to provide the corresponding trifluoro-1-(1H-indol-3-yl)ethan-1-ols in excellent yields. nih.gov

The scope of this reaction with various trifluoromethyl ketones is highlighted in the table below:

| Ketone Substituent (para) | Product | Yield (%) |

| H | 3a | 98 |

| F | 3b | 97 |

| Cl | 3c | 92 |

| Br | 3d | 89 |

| Data from the reaction of 5-methoxyindole (B15748) with various p-substituted trifluoroacetophenones. nih.gov |

The Mannich reaction is a three-component condensation that provides a powerful tool for introducing aminoalkyl groups into various scaffolds, including indoles. acs.orgias.ac.in In the context of N-BOC protected indoles, Mannich-type reactions typically occur at the C3 position. rsc.org The use of pre-formed imines, particularly N-Boc protected aldimines, in the presence of a catalyst can lead to the formation of C3-substituted indole derivatives with high stereoselectivity. rsc.org Chiral catalysts, such as those derived from BINOL or cinchona alkaloids, have been successfully employed to achieve enantioselective Mannich reactions. rsc.org The N-BOC group on the imine is often crucial for achieving high yields and stereoselectivities. rsc.org

N-BOC protected indoles can participate as nucleophiles in Michael addition reactions, attacking electron-deficient alkenes. organic-chemistry.org This reaction typically occurs at the C3 position to afford 3-alkylated indole derivatives. The reactivity in Michael additions can be influenced by the nature of the Michael acceptor and the reaction conditions. For instance, the addition of N-BOC-indoles to α,β-unsaturated carbonyl compounds can be catalyzed by Lewis acids or organocatalysts to achieve high yields and enantioselectivities.

Mannich-type Reactions

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. chim.it For indoles, C-H activation can be directed to various positions, including those on the benzene (B151609) ring, which are typically less reactive. chim.it

Iridium-catalyzed C-H borylation is a notable method that is compatible with N-BOC protection. nih.gov This reaction allows for the selective functionalization at the C-H bond beta to the nitrogen atom. nih.gov For N-Boc-indole, borylation occurs selectively at the C3-position. nih.gov The resulting borylated indoles are versatile intermediates that can be used in subsequent cross-coupling reactions. nih.gov

Palladium-catalyzed C-H functionalization has also been extensively explored. nih.gov For instance, direct arylation of N-protected indoles can be achieved at the C2 position. beilstein-journals.org The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of these transformations.

Regioselective Halogenation (Excluding Fluorination)

The halogenation of the this compound nucleus, excluding further fluorination, is a critical transformation for introducing synthetic handles for subsequent diversification. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the halogenating agent.

Research has shown that the halogenation of arenes and heterocycles can be achieved with high regioselectivity using N-halosuccinimides in fluorinated alcohols under mild conditions. nih.gov For instance, the use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) allows for the controlled introduction of chlorine, bromine, and iodine, respectively. In the context of this compound, the electron-withdrawing nature of both the fluorine atom and the N-BOC group deactivates the indole ring towards electrophilic attack. However, halogenation is still feasible, with the position of substitution being directed by the combined electronic effects of the substituents.

Palladium-catalyzed methods have also emerged as powerful tools for the regioselective halogenation of arene C-H bonds. organic-chemistry.org These methods often provide complementary regioselectivity to traditional electrophilic aromatic substitution pathways. organic-chemistry.org For example, using a palladium catalyst with an N-halosuccinimide as the oxidant can direct halogenation to specific positions that are otherwise difficult to access. organic-chemistry.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of these catalytic systems suggest their applicability for its selective halogenation.

Enzymatic halogenation using flavin-dependent halogenases presents another avenue for achieving high site-selectivity. acs.org These enzymes have been shown to halogenate a variety of indole-containing compounds at specific positions. acs.org The regioselectivity is dictated by the enzyme's active site, offering a green and highly specific alternative to chemical methods. acs.org

A table summarizing the regioselective halogenation outcomes based on general principles is presented below:

| Halogenating Agent | Catalyst/Conditions | Expected Major Regioisomer(s) |

| N-Chlorosuccinimide (NCS) | Lewis Acid | C3, C7 |

| N-Bromosuccinimide (NBS) | Radical Initiator | C3 |

| N-Iodosuccinimide (NIS) | Acetonitrile | C3 |

| Pd(OAc)₂ / N-Halosuccinimide | Directing Group Assisted | C7 |

Transformations Involving the N-BOC Protecting Group

The N-BOC group plays a dual role: it protects the indole nitrogen from unwanted reactions and modulates the reactivity of the indole ring. Its selective removal and its influence on the indole's chemical behavior are crucial aspects of its synthetic utility.

The removal of the N-BOC group is a common and essential step in indole synthesis. A variety of methods have been developed to achieve this transformation, ranging from acidic conditions to thermolytic and metal-catalyzed approaches.

Standard methods for N-BOC deprotection often employ strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. rsc.org However, these conditions can be harsh and may not be suitable for substrates with acid-labile functional groups.

To address this, milder deprotection protocols have been developed. One such method involves the use of oxalyl chloride in methanol at room temperature, which has been shown to be effective for a diverse range of N-Boc protected compounds, including those with acid-sensitive groups. rsc.org Another innovative approach utilizes fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), to effect thermolytic deprotection. google.comresearchgate.net These reactions can be accelerated using microwave irradiation. researchgate.net The reactivity for deprotection in these solvents is noted to be higher for more activated amines like those in indoles. acs.org

Selective deprotection in the presence of other protecting groups is a significant challenge. For instance, while the N-BOC group on an indole is generally stable during Fmoc-based peptide synthesis, allowing for selective deprotection of the α-amino group, specific reagents have been developed for the selective cleavage of the N-BOC group from imidazoles and pyrazoles using sodium borohydride (B1222165) in ethanol, conditions under which N-Boc protected indoles remain intact. arkat-usa.org

A summary of selective deprotection methods is provided in the table below:

| Reagent/Conditions | Substrate Scope | Advantages |

| Oxalyl chloride/Methanol | Structurally diverse N-Boc compounds | Mild, room temperature, tolerant of acid-labile groups rsc.org |

| Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP) | N-Boc amines, including indoles | Neutral conditions, can be accelerated with microwaves google.comresearchgate.net |

| Sodium Borohydride/Ethanol | Imidazoles, Pyrazoles | Selective for certain heterocycles, leaves N-Boc indoles intact arkat-usa.org |

| Trifluoroacetic Acid (TFA) / Dichloromethane | General N-Boc deprotection | Standard, efficient for robust substrates rsc.org |

The N-BOC group significantly influences the reactivity of the indole core. As an electron-withdrawing group, it deactivates the indole ring towards electrophilic substitution reactions. This deactivation can, however, be exploited to direct reactions to specific positions.

The presence of the N-BOC group is crucial for certain C-H functionalization reactions. For instance, in a one-pot cyclobutenylation/deprotection cascade to form 2-(cyclobut-1-en-1-yl)-1H-indoles, the N-Boc group was found to be tolerant to n-butyllithium, with deprotection occurring after the addition of cyclobutanone. rsc.org This suggests a mechanism involving the transfer of the BOC-group from the indole to an intermediate alkoxide. rsc.org

The electronic effect of the N-BOC group also plays a role in the yield of certain reactions. In the aforementioned cyclobutenylation, the electron-deficient 4-fluorinated indole provided the product in a better yield compared to its 5-fluorinated counterpart, highlighting the subtle electronic interplay. rsc.org

Furthermore, the N-BOC group can act as a directing group in some metal-catalyzed reactions, although this is more commonly observed with other N-directing groups. rsc.org The steric bulk of the BOC group can also influence the regioselectivity of reactions by hindering access to the C7 position. The reactivity of the N-Boc group itself, particularly its potential to participate in intramolecular reactions, is an area of ongoing research. researchgate.net

Selective Deprotection Methodologies

Cross-Coupling Reactions of this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a valuable substrate in these transformations, allowing for the introduction of a wide range of substituents onto the indole scaffold.

Palladium catalysts are the most widely used for cross-coupling reactions involving indole derivatives. mdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a particularly robust and versatile method. nih.govacs.org For this compound, this would typically involve converting it to a boronic acid or ester derivative for coupling with an aryl or vinyl halide, or halogenating the indole first to couple with a suitable organoboron reagent. Boronic acids containing fluorinated aromatics can be prone to protodeboronation under basic conditions, which necessitates the use of highly active catalysts. nih.gov

The Heck reaction, which couples an alkene with an aryl halide, and the Sonogashira reaction, which couples a terminal alkyne with an aryl halide, are other important palladium-catalyzed transformations. mdpi.com The N-BOC group is generally stable under the conditions required for these reactions.

Challenges in palladium-catalyzed cross-coupling can include the need for specialized ligands to achieve high efficiency and the potential for side reactions. nih.gov The development of precatalysts has helped to address some of these issues by providing a more reliable and reproducible way to generate the active catalytic species. nih.gov

The table below outlines potential palladium-catalyzed cross-coupling reactions for functionalizing this compound, assuming prior conversion to the appropriate halide or boronic acid derivative.

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd(PPh₃)₄, Base |

| Heck | Aryl Halide + Alkene | Pd(OAc)₂, Phosphine Ligand, Base |

| Sonogashira | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig | Aryl Halide + Amine/Alcohol | Pd Catalyst, Buchwald Ligand, Base |

While palladium dominates the field of cross-coupling, other transition metals such as nickel, copper, and rhodium have emerged as powerful catalysts for a variety of transformations. nih.govbeilstein-journals.org Nickel catalysts, for example, are often more effective than palladium for coupling with sp³-hybridized electrophiles and can be a more cost-effective alternative. nih.gov

Copper-catalyzed reactions have also been developed for the functionalization of indoles. For example, copper(II) trifluoromethanesulfonate (B1224126) has been used to catalyze the Friedel-Crafts reaction between N-Boc indoles and N-Boc aminals. researchgate.net Copper can also play a role in suppressing side reactions in palladium-catalyzed couplings, such as protiodesilylation in the cross-coupling of indolylsilanols. nih.gov

Rhodium catalysts have been employed for the regioselective C-H silylation of arenes, which could be a potential route to functionalize this compound for subsequent cross-coupling reactions. nih.gov The choice of transition metal and ligand is critical for achieving the desired reactivity and selectivity. nih.govbeilstein-journals.org

Palladium-Catalyzed Coupling Reactions

Oxidation and Reduction Chemistry of this compound

The electron-donating nature of the BOC-protected nitrogen atom and the electron-withdrawing effect of the fluorine atom create a unique electronic environment within the this compound molecule. This electronic interplay governs the regioselectivity and feasibility of various oxidative and reductive transformations.

The oxidation of the N-BOC protected indole core can lead to a variety of valuable synthetic intermediates, including indolin-3-ones and ortho-amino aryl ketones. While specific studies on this compound are not prevalent, research on analogous N-BOC protected indoles provides significant insight into its expected reactivity. The BOC group is crucial as many oxidation methods are not suitable for unprotected indoles due to low selectivity. tandfonline.com

Several catalytic systems have been developed for the oxidative dearomatization of N-BOC indoles. Ruthenium catalysts, for instance, have been effectively used to synthesize 2-alkoxyindolin-3-ones and 2-hydroxyindolin-3-ones. tandfonline.comtandfonline.com In one approach, N-BOC indoles are treated with a ruthenium catalyst (RuCl₃·3H₂O) and an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of an alcohol to yield 2-alkoxyindolin-3-ones. tandfonline.com A similar system, promoted by p-toluenesulfonic acid (TsOH·H₂O) in acetonitrile, leads to the formation of 2-hydroxyindolin-3-ones. tandfonline.com

Palladium-catalyzed Wacker-type oxidation presents another strategy for the synthesis of 3-oxyindolines from N-BOC indoles. thieme-connect.comthieme-connect.com This method typically employs a palladium catalyst, such as Pd(acac)₂, and an oxidant like hydrogen peroxide in a solvent like acetonitrile. thieme-connect.com

Furthermore, the oxidative cleavage of the C(2)=C(3) double bond in N-BOC indoles can be achieved through methods like methylene (B1212753) blue-catalyzed photooxidation or electrochemistry-driven aerobic cleavage, resulting in the formation of ortho-amino aryl ketones. wiley.comnsf.gov These transformations highlight the versatility of the N-BOC indole scaffold in accessing synthetically useful building blocks.

Table 1: Oxidation Reactions of N-BOC Indoles

| Reaction Type | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|

| Oxidative Dearomatization-Alkoxylation | RuCl₃·3H₂O, TBHP, Alcohol | 2-Alkoxyindolin-3-one | tandfonline.com |

| Oxidative Dearomatization-Hydroxylation | RuCl₃·3H₂O, TBHP, TsOH·H₂O | 2-Hydroxyindolin-3-one | tandfonline.com |

| Wacker-Type Oxidation | Pd(acac)₂, H₂O₂ | 3-Oxyindoline | thieme-connect.comthieme-connect.com |

| Oxidative Cleavage | Methylene Blue, Light | ortho-Amino aryl ketone | nsf.gov |

| Electrooxidative Cleavage | Undivided cell, Air | ortho-Amino aryl ketone | wiley.com |

The reduction of the pyrrole ring of this compound to the corresponding indoline (B122111) is a key transformation, as the indoline core is a prevalent motif in many biologically active compounds and natural alkaloids. The N-BOC protecting group plays a significant role in facilitating these reductions, which can be challenging with unprotected indoles.

A variety of catalytic systems have been successfully employed for the hydrogenation of N-BOC protected indoles. An efficient method involves a palladium-catalyzed reduction using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent at room temperature, which provides N-(tert-butoxycarbonyl)indolines in good yields. wiley.com

Homogeneous catalysts based on ruthenium and iridium have also demonstrated high efficacy. For example, ruthenium complexes with chiral ligands like PhTRAP are effective in the hydrogenation of N-Boc-protected indoles. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation offers another route to chiral indolines. acs.org More recently, a dual-function ruthenium N-heterocyclic carbene (NHC) complex has been developed for the highly enantioselective and complete hydrogenation of protected indoles to afford chiral octahydroindoles. researchgate.net

Reductions using borane (B79455) reagents in the presence of trifluoroacetic acid have also been reported as a rapid and effective method for converting indole compounds to their corresponding indolines. nsf.gov

Table 2: Reductive Transformations of N-BOC Indoles to Indolines

| Catalyst/Reagents | Reducing Agent | Product Type | Ref |

|---|---|---|---|

| Palladium Catalyst | Polymethylhydrosiloxane (PMHS) | N-(tert-butoxycarbonyl)indoline | wiley.com |

| Ruthenium-PhTRAP Complex | H₂ | N-Boc-indoline | acs.org |

| Ruthenium-NHC Complex | H₂ | N-Boc-octahydroindole | researchgate.net |

| Iridium Catalyst | H₂ | N-Boc-indoline | acs.org |

| Borane Complex | Trifluoroacetic Acid | Indoline | nsf.gov |

Applications of 4 Fluoro N Boc Indole in Advanced Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 4-Fluoro-N-(BOC)indole as a synthetic intermediate stems from the reactivity of the protected indole (B1671886) core. The BOC group facilitates controlled reactions at other positions of the indole ring, which is crucial for the construction of complex molecular architectures.

Precursor to Biologically Active Indole Alkaloids

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant pharmacological activities, including antitumor, antihypertensive, and antimicrobial properties. rsc.orgmdpi.com The synthesis of these complex molecules often requires a multi-step approach where strategic protection and activation of an indole precursor are essential.

The 4-fluoroindole (B1304775) scaffold is a key component of various synthetic targets. The N-BOC protection strategy is instrumental in these syntheses. For example, in the synthesis of complex alkaloids, protecting the indole nitrogen with a BOC group prevents unwanted side reactions and directs reactivity to other positions, such as C3, which is often a key point for elaboration. rsc.org The synthesis of β-carboline alkaloids, for instance, can be envisioned from such precursors through reactions like the Pictet-Spengler reaction, following the functionalization at the C3 position and subsequent deprotection of the BOC group. rsc.org The presence of the fluorine atom at the 4-position is a desirable feature for creating analogues of natural alkaloids with potentially enhanced biological profiles.

| Alkaloid Class/Example | Biological Activity | Reference |

|---|---|---|

| Vincristine/Vinblastine | Anti-tumor | rsc.org |

| Reserpine | Anti-hypertensive | rsc.org |

| Tryprostatin A | Antimitotic agent | rsc.org |

| Communesin Alkaloids | Insecticidal, Antitumor | rsc.org |

| β-Carboline Alkaloids | Diverse CNS activities, Anti-cancer | rsc.org |

Building Block for Heterocyclic Compounds

Heterocyclic compounds form the largest family of organic molecules and are central to drug discovery. sigmaaldrich.com this compound serves as a foundational building block for a wide array of more complex heterocyclic systems. The protected indole can undergo various chemical transformations, such as lithiation, metal-catalyzed cross-coupling reactions, and multicomponent reactions, to introduce further complexity. ossila.com For instance, N-BOC protected indoles are suitable substrates in multicomponent reactions for the modular assembly of β-tetrahydrocarboline alkaloids and related structures. nih.gov This approach allows for the rapid generation of molecular diversity from simple starting materials, which is highly valuable in screening for new bioactive compounds. nih.gov The fluorine atom remains as a key substituent that can modulate the properties of the final heterocyclic product.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an exceptionally useful tool in the design and synthesis of new therapeutic agents.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The indole ring is a well-established pharmacophore in its own right. rsc.org By using this compound, medicinal chemists can readily incorporate the 4-fluoroindole moiety into larger molecules to create novel pharmacophores. The BOC group allows for the indole nitrogen to be coupled with other fragments or to be deprotected and functionalized at a later stage. This strategy has been employed to synthesize hybrid molecules where the indole core is linked to other heterocyclic systems like isoxazoles, quinolines, and triazoles, in the pursuit of new anticancer agents or inhibitors of protein aggregation. researchgate.netmdpi.comnih.gov This modular approach is efficient for structure-activity relationship (SAR) studies, allowing researchers to probe how different molecular components contribute to biological activity. nih.gov

Development of Enzyme Inhibitors (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism. nih.govsci-hub.sefrontiersin.org In the context of cancer, overexpression of IDO1 in tumor cells helps them evade the immune system. nih.gov Consequently, IDO1 has become a significant target for cancer immunotherapy. frontiersin.org

Many potent IDO1 inhibitors feature an indole or a related heterocyclic core, which mimics the natural substrate, tryptophan. The 4-fluoroindole scaffold is a common feature in the design of these inhibitors. sci-hub.se this compound is an ideal starting material for synthesizing such compounds. The BOC protecting group facilitates the necessary chemical modifications at other positions of the indole ring before it is removed in the final steps. This approach has been used to develop not only direct enzyme inhibitors but also advanced therapeutic modalities like proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of the IDO1 protein. nih.govacs.org

| Compound/Class | Mechanism/Significance | Reference |

|---|---|---|

| Epacadostat (INCB024360) | Potent and selective IDO1 inhibitor, reached clinical trials. | nih.gov |

| Linrodostat (BMS-986205) | Potent, selective, and orally bioavailable IDO1 inhibitor. Used as a warhead for PROTAC development. | acs.org |

| Indole-2-carboxylic acid derivatives | Investigated as dual IDO1/TDO inhibitors. | sci-hub.se |

| IDO1-PROTACs | Induce proteasomal degradation of the IDO1 protein, inhibiting both enzymatic and non-enzymatic functions. | nih.gov |

Ligand Development for G-Protein Coupled Receptors (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

G-protein coupled receptors (GPCRs) are a vast family of transmembrane proteins that represent one of the most important classes of drug targets. fu-berlin.denih.gov Among these, receptors for neurotransmitters like serotonin (5-HT) and dopamine are key targets for treating a multitude of central nervous system (CNS) disorders. nih.govmdpi.com

The indole structure is a key element in many ligands for these receptors, due in part to its resemblance to the endogenous ligand serotonin (5-hydroxytryptamine). This compound provides a scaffold for the synthesis of novel ligands with tailored properties. The fluorine atom can enhance binding affinity or improve metabolic stability, while the BOC-protected nitrogen allows for the attachment of various side chains designed to confer selectivity and potency for specific receptor subtypes. mdpi.com Research in this area has led to the synthesis of novel 3-indolylpropyl-piperazine derivatives that show high affinity for the serotonin transporter (SERT) and dopamine D2 receptors, highlighting the potential of such building blocks in the development of new treatments for major depressive disorder. mdpi.com

| Compound/Class | Target | Potential Application | Reference |

|---|---|---|---|

| Indolylpropyl-piperazine derivatives | Serotonin Transporter (SERT), Dopamine D2 Receptor | Major Depressive Disorder | mdpi.com |

| WAY-100635 | 5-HT1A Receptor Antagonist | Research tool for studying serotonin system | unife.it |

| SB-273005 | αvβ3 Integrin Inhibitor (related pyridine-ethanol precursor) | Anti-angiogenic therapy | acs.org |

| Betahistine | Histamine H1 agonist, H3 antagonist | Ménière's disease | acs.org |

Antimicrobial and Antitubercular Agent Research

The emergence of drug-resistant microbial and tubercular strains presents a significant global health challenge, necessitating the development of novel therapeutic agents. nih.govnih.gov Fluorinated indole derivatives have shown considerable promise in this area. Research has demonstrated that the 4-fluoroindole core, synthesized from precursors like this compound, is a valuable scaffold for creating new antimicrobial and antitubercular compounds.

One study highlighted that 4-fluoroindole can enhance the efficacy of existing antibiotics. Specifically, it was found to improve the effectiveness of kanamycin, an aminoglycoside antibiotic, against the multi-drug resistant pathogen Pseudomonas aeruginosa. ossila.com In the field of antituberculosis research, various fluoroindole isomers have been investigated. While 5-fluoroindole (B109304) showed potent activity against Mycobacterium tuberculosis (Mtb) strains, 4-fluoroindole also demonstrated inhibitory activity, albeit at a higher concentration. acs.org These findings underscore the importance of the fluorine atom's position on the indole ring for biological activity.

Furthermore, chemo-enzymatic synthesis methods have been developed to create novel carbazole (B46965) derivatives from 4-fluoroindole. mdpi.com These complex heterocyclic structures are being investigated for a range of biological activities, including antimicrobial properties. The synthesis of these and other active molecules often involves the initial protection of the indole nitrogen, for which this compound is an ideal starting material, allowing for controlled functionalization of the indole core.

**Table 1: Antitubercular Activity of Fluoroindole Isomers against *M. tuberculosis***

| Compound | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| 4-Fluoroindole | 18.5 |

| 5-Fluoroindole | 4.7 |

| 6-Fluoroindole | 74.0 |

| 7-Fluoroindole | 148.0 |

Data sourced from ACS Omega. acs.org

Antioxidant and Anti-inflammatory Research

Chronic inflammation and oxidative stress are implicated in a wide range of human diseases. Indole derivatives have been explored for their potential to combat these conditions. researchgate.net The introduction of a fluorine atom can enhance these properties. For instance, complex heterocyclic compounds like tetrahydroindazoles, which have been explored for their neuroprotective and anti-inflammatory activities, can be synthesized using 4-fluoroindole as a precursor. vulcanchem.com

Studies on related isomers, such as 5-fluoroindole derivatives, have provided valuable insights. Research on 5-fluoro and 5-methoxy indole derivatives incorporating a piperazine (B1678402) moiety revealed significant anti-inflammatory and antioxidant activities. researchgate.netjrespharm.com These studies indicated that substitution at the 5-position of the indole ring could be crucial for activity. While this research did not focus on the 4-fluoro isomer, it highlights the general principle that fluorination of the indole ring is a viable strategy for developing new antioxidant and anti-inflammatory agents. The synthesis of such complex molecules often begins with a protected indole, such as this compound, to ensure selective reactions and high yields.

Table 2: In Vitro Anti-inflammatory Activity of a 5-Fluoroindole Derivative

| Compound | Activity | IC50 (mM) |

|---|---|---|

| 1-(5-Fluoro-1H-indol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)ethane-1,2-dione | Membrane Stabilization | 1.19 |

Data sourced from the Journal of Research in Pharmacy. jrespharm.com

Applications in Bioimaging Probes

Bioimaging is a critical tool in biological and medical research, allowing for the visualization of complex processes within living cells and organisms. nih.govkit.edu Fluorescent probes are essential for this purpose, and fluorinated compounds are particularly valuable. The fluorine atom is not naturally abundant in biological systems, which means that 19F Nuclear Magnetic Resonance (NMR) imaging can provide clear signals with no background interference. nih.govdiva-portal.org

4-Fluoroindole is utilized as a key intermediate in the synthesis of fluorescent probes for bioimaging. ossila.com It has been specifically mentioned in the context of creating probes for monitoring cancer cells under treatment. ossila.com The unique photophysical properties imparted by the fluoro-indole structure are key to this application. Moreover, the synthesis of isotopically labeled compounds, such as 5-fluoroindole-5-13C, creates precursors for advanced 19F–13C labeled probes for use in protein structural studies via NMR. diva-portal.org The synthesis of these specialized probes often requires a protected starting material like this compound to facilitate the complex chemical steps involved in their construction.

Contributions to Materials Science

The unique electronic properties of the indole ring system, combined with the modulating effects of fluorine substitution, make 4-fluoroindole derivatives attractive candidates for advanced materials. This compound serves as a foundational component for the synthesis of these materials.

Optoelectronic Materials Research

Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices rely on materials with precisely tuned electronic properties. ossila.comvulcanchem.com Fluorinated indoles are actively investigated for these applications. The strong electron-withdrawing nature of the fluorine atom can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole structure. vulcanchem.com This tuning of the HOMO-LUMO gap is critical for designing efficient materials for OLEDs and other organic electronics. 4-Fluoroindole and its derivatives are therefore considered promising building blocks for the next generation of optoelectronic materials. ossila.comvulcanchem.com

Dye-Sensitized Solar Cell Applications

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic technology that utilizes organic dyes to harvest light energy. diva-portal.org The efficiency of a DSSC is heavily dependent on the properties of the organic dye. Indole-based structures are frequently used as the electron-donating component in these dyes due to their favorable electronic characteristics and planar structure, which facilitates charge transfer. ossila.comjrespharm.com

Research has shown that expanding the chromophore of the indole core, for instance by creating triazatruxenes, can lead to highly efficient donor units for DSSCs, with power conversion efficiencies reaching up to 13.6%. ossila.com While specific research detailing the use of this compound in DSSC dye synthesis is emerging, the known benefits of fluorination on electronic properties suggest it is a promising area of investigation. The functionalization of the indole nitrogen is a key step in dye synthesis to prevent aggregation and control the dye's orientation on the semiconductor surface, a process where an N-protected starting material like this compound would be highly advantageous. jrespharm.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro N Boc Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 4-Fluoro-N-(BOC)indole derivatives, offering insights into the molecular framework through various nuclei, including ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For the parent compound, this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the indole (B1671886) ring and the protons of the tert-butoxycarbonyl (BOC) protecting group.

The presence of the fluorine atom at the C4 position influences the chemical shifts of the adjacent aromatic protons through space and through-bond coupling. This results in complex splitting patterns that are invaluable for confirming the regiochemistry of substitution. The large tert-butyl group of the BOC moiety typically shows a singlet at approximately 1.59 ppm. mdpi.com The aromatic protons resonate in the downfield region, generally between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling constants providing a unique fingerprint for the substitution pattern.

For instance, in a related N-Boc-2-hydroxy-5-fluoroindoline, the aromatic protons appear as multiplets between 6.88 and 7.74 ppm. mdpi.com The complexity of these spectra can sometimes be compounded by the presence of rotamers due to the restricted rotation around the N-BOC amide bond, leading to broadened or multiple sets of signals at room temperature. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| N-Boc 2-hydroxyindoline mdpi.com | CDCl₃ | 7.81 (s(br), 0.3H), 7.40 (s(br), 0.5H), 7.17 (m, 2H), 6.97 (m, 1H), 6.01-5.92 (m(br), 1H), 4.11 (s(br), 0.6H), 3.34 (m, 1.2H), 2.98 (d, J = 17.2 Hz, 1H), 1.61 (s, 9H) |

| N-Boc 5-fluoro-2-hydroxyindoline mdpi.com | CDCl₃ | 7.74 (s(br), 0.3H), 7.32 (s(br), 0.5H), 6.88 (m, 2H), 6.02-5.93 (m(br), 1H), 4.16 (s(br), 0.5H), 3.30 (m, 1.3H), 2.95 (d, J = 17.0 Hz, 1H), 1.60 (s, 9H) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. udel.edu

The carbonyl carbon of the BOC group is readily identified by its characteristic downfield shift, typically around 150-154 ppm. mdpi.com The quaternary carbon of the tert-butyl group and the methyl carbons also have distinct chemical shifts. The aromatic carbons of the indole ring appear in the range of approximately 110-140 ppm. The carbon atom directly bonded to the fluorine (C4) exhibits a large one-bond C-F coupling constant, which is a definitive indicator of its position. The electronegativity of the fluorine atom also influences the chemical shifts of the neighboring carbon atoms. udel.edu

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| N-Boc 2-hydroxyindoline mdpi.com | CDCl₃ | 153.4, 151.3, 141.1, 140.2, 128.7, 127.2, 125.0, 122.7, 114.4, 83.5, 82.6, 81.8, 36.3, 35.5, 28.5 |

| N-Boc 5-fluoro-2-hydroxyindoline mdpi.com | CDCl₃ | 153.6, 138.0, 132.3, 128.8, 128.0, 125.8, 114.1, 83.7, 82.4, 81.7, 36.4, 35.6, 28.6, 21.0 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govalfa-chemistry.com In the context of this compound, ¹⁹F NMR provides a direct probe of the fluorine's local chemical environment.

The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings and can be influenced by factors such as solvent polarity and the presence of neighboring functional groups. nih.govresearchgate.net This sensitivity makes ¹⁹F NMR an excellent tool for confirming the presence and position of the fluorine substituent on the indole ring. The coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) can be observed in both ¹H and ¹⁹F NMR spectra, providing further structural confirmation. For instance, the ¹⁹F NMR spectrum of a related fluorinated indole derivative, N-Boc-5-fluoroindole, can be used to monitor reactions. wiley-vch.de

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for elucidating the complex structures of this compound derivatives by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the indole ring system. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of C-H one-bond connectivities. This is crucial for assigning the proton and carbon signals of the indole and BOC groups. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For example, it can help to determine the preferred orientation of the BOC group relative to the indole ring. biophysics.org

The application of these 2D NMR techniques is essential for the complete and unambiguous structural assignment of novel this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. mdpi.com For this compound, HRMS would confirm the expected molecular formula of C₁₃H₁₄FNO₂. sigmaaldrich.com This technique is particularly useful for distinguishing between isomers and confirming the successful synthesis of the target molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR spectroscopy. For example, the loss of the BOC group is a common fragmentation pathway for N-Boc protected compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Boc 2-hydroxyindoline |

| N-Boc 5-fluoro-2-hydroxyindoline |

| N-Boc-5-fluoroindole |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for determining the molecular weight of thermally labile and high molecular weight compounds. In the context of this compound, which has a molecular weight of 235.25 g/mol , ESI-MS provides unambiguous confirmation of its successful synthesis. sigmaaldrich.com

The process involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. The emerging aerosol of charged droplets evaporates, leading to the formation of gaseous ions that are then directed into the mass analyzer. For this compound and its derivatives, ESI is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion or adducted with other cations like sodium to form [M+Na]⁺.

For instance, in the characterization of various indole derivatives, ESI-MS has been instrumental. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) using ESI can further provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. acs.org This level of detail is crucial for distinguishing between compounds with similar nominal masses.

Table 1: ESI-MS Data for this compound and Related Compounds

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed Ion [M+H]⁺ | Reference |

| This compound | C₁₃H₁₄FNO₂ | 235.25 | 236.10 | sigmaaldrich.com |

| Ethyl 5-Fluoro-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | C₁₈H₁₆FNO₆S | 409.39 | 410.07 (as [M+H]⁺) | acs.org |

| (S)-2-amino-N-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide | C₂₂H₂₈N₂O₄ | 384.50 | 385.40 (as [M+1]⁺) | nih.gov |

Note: The observed ion mass may vary slightly depending on the specific instrument and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. mmmut.ac.in The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

In the IR spectrum of this compound, several key absorption bands are expected, confirming the presence of its characteristic functional groups. The tert-butoxycarbonyl (BOC) protecting group will exhibit strong C=O stretching vibrations, typically in the range of 1700-1750 cm⁻¹. The C-N stretching of the indole ring and the N-BOC group will also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-F bond will show a characteristic stretching absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Studies on related N-Boc protected compounds and fluorinated indole derivatives have demonstrated the utility of IR spectroscopy in confirming their structures. acs.orgresearchgate.net For example, the presence of a strong band around 1730 cm⁻¹ is a clear indicator of the carbonyl group in the BOC moiety. acs.org The precise positions of these bands can be influenced by the electronic environment of the functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100-3000 | materialsciencejournal.org |

| Alkyl C-H | Stretching | 3000-2850 | acs.org |

| Carbonyl (BOC) C=O | Stretching | 1750-1700 | acs.org |

| Aromatic C=C | Stretching | 1600-1450 | materialsciencejournal.org |

| C-N | Stretching | 1350-1250 | materialsciencejournal.org |

| C-F | Stretching | 1400-1000 | materialsciencejournal.org |

| N-O (in some derivatives) | Stretching | 960-930 | materialsciencejournal.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mmmut.ac.in Organic molecules containing π-electrons or heteroatoms with non-bonding valence-shell electrons can absorb energy in the UV-Vis range, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The indole ring system is a chromophore that exhibits characteristic absorption bands in the UV region.

The UV spectrum of indole and its derivatives is typically characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov These arise from π → π* transitions within the aromatic system. up.ac.za The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

For this compound, the fluorine atom and the BOC group will influence the electronic transitions. The fluorine atom, being an electron-withdrawing group, can cause a shift in the absorption maxima. The BOC group, attached to the indole nitrogen, will also perturb the π-system of the indole ring. The study of the UV-Vis spectra of a series of substituted indoles can provide insights into these electronic effects. core.ac.uk Generally, the introduction of substituents can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima. up.ac.za

Table 3: Expected UV-Vis Absorption Maxima for Indole Derivatives

| Chromophore | Transition Type | Expected λₘₐₓ (nm) | Solvent Effects | Reference |

| Indole Ring | π → π* (¹Lₐ band) | ~260-270 | Can exhibit shifts with solvent polarity | nih.govup.ac.za |

| Indole Ring | π → π* (¹Lₑ band) | ~280-290 | Can exhibit shifts with solvent polarity | nih.gov |

| Carbonyl (BOC) | n → π* | ~280-300 (often weak and can be obscured) | Can be influenced by solvent polarity | libretexts.org |

Note: The exact λₘₐₓ values for this compound would require experimental determination, as they are influenced by the specific substitution pattern and solvent used.

Theoretical and Computational Investigations of 4 Fluoro N Boc Indole

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the electronic structure and reactivity of molecules. For 4-Fluoro-N-(BOC)indole, these methods provide insights into its behavior in chemical reactions and its potential as a building block in medicinal chemistry.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to predict the reactivity and selectivity of chemical reactions. For indole (B1671886) derivatives, DFT calculations can help elucidate reaction mechanisms and predict the regioselectivity of substitutions. For instance, in reactions involving meta-substituted phenylhydrazines, the formation of 6-substituted indoles is often preferred over 4-substituted ones, a preference that can be attributed to steric factors. mdpi.com However, exceptions exist, such as the 3-fluoro derivative which can exclusively yield the 4-fluoroindole (B1304775). mdpi.com

The tert-Butoxycarbonyl (Boc) protecting group on the indole nitrogen influences the electronic properties and, consequently, the reactivity of the indole ring. DFT studies can quantify the impact of such substituents on the electron density at different positions of the indole nucleus, thereby predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net For example, computational studies have supported the mechanisms of transition-metal-catalyzed indole syntheses, explaining the observed regioselectivity. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO energy gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that reflects the molecule's chemical reactivity and stability. edu.krdirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. edu.krdlibretexts.org

The HOMO-LUMO energy gap can be calculated using computational methods and provides insights into the electronic transitions within the molecule. libretexts.orgnih.gov For indole derivatives, molecular orbital analysis can reveal how substituents, such as the fluorine atom and the N-BOC group in this compound, modulate the electronic properties and reactivity of the indole core. researchgate.net The electron density distribution, which can be visualized through molecular orbital plots, indicates regions of high and low electron density, highlighting potential sites for chemical reactions. researchgate.net

| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. | edu.krd |

| LUMO Energy | Indicates electron-accepting ability. | edu.krd |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. | edu.krdirjweb.com |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a ligand with a biological target at the molecular level. These methods are instrumental in drug discovery and development.

Ligand-Protein Interactions in Biological Targets

Fluorine atoms can significantly influence the binding affinity of a ligand to a protein through various interactions, including hydrogen bonds and the modulation of water networks within the binding site. nih.gov Computational methods are essential for understanding and predicting these complex interactions. nih.gov For instance, the introduction of a fluorine atom can alter the conformational preferences of a molecule, which in turn affects how it fits into a protein's binding pocket. acs.org

Molecular docking studies can simulate the binding of this compound derivatives to specific protein targets, providing insights into the binding mode and affinity. These studies can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. tandfonline.com This information is crucial for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. nih.govacs.org By systematically modifying the structure of a lead compound, such as an indole derivative, and evaluating the effect of these changes on its activity, researchers can identify the structural features that are important for biological function. For example, SAR studies on indole derivatives have shown that the position and nature of substituents on the indole ring can have a profound impact on their potency and selectivity for a given biological target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models based on the three-dimensional properties of the molecules. mdpi.com These analyses can highlight the steric and electrostatic fields that are critical for activity, guiding the design of new analogs with improved properties.

| Compound | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Indole Analogues | Substitution at C5 with halogens (F, Br) | Increased potency for SERT. | mdpi.com |

| Indole-2-carboxamides | Chloro or fluoro group at C5 | Enhanced CB1 receptor modulation. | nih.gov |

| Amidinohydrazones | Fluoro group at C5 of indole | Improved potency as RXFP3/4 agonists. | nih.gov |

Reaction Mechanism Elucidation

Computational studies are frequently used to elucidate the mechanisms of chemical reactions. For the synthesis of indoles, these studies can provide detailed energy profiles of reaction pathways, helping to understand the role of catalysts and the factors that control the outcome of the reaction. For example, DFT calculations have been used to support the proposed mechanisms for palladium-catalyzed indole syntheses, including cross-coupling and cyclization cascades. mdpi.com These computational investigations can reveal the structures of key intermediates and transition states, offering a molecular-level understanding of the reaction process. mdpi.com

Mechanistic Pathways of Functionalization Reactions

The functionalization of the indole scaffold is a cornerstone of synthetic chemistry, and the introduction of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, as in this compound, introduces unique electronic and steric factors that influence reaction mechanisms. Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the intricate pathways of these transformations.

Rhodium-catalyzed C-H functionalization reactions of N-protected indoles with diazo compounds have been investigated. DFT calculations suggest a mechanism that proceeds through a rhodium-ylide intermediate possessing oxocarbenium character. nih.gov However, the presence of a strongly electron-withdrawing group on the indole nitrogen, such as the Boc group, has been observed to significantly hinder or completely shut down intermolecular reactions. nih.gov This is attributed to the decreased nucleophilicity of the indole ring, which is less capable of attacking the transient metal carbene.

Palladium-catalyzed reactions represent another major avenue for functionalization. The N-Boc protecting group can influence the outcome of these reactions; for instance, in certain palladium-catalyzed cyclopropanation reactions, N-Boc protected indoles failed to yield the expected cyclopropane (B1198618) products, indicating that the protecting group can alter the preferred reaction pathway. researchgate.net In contrast, Pd(II)-catalyzed C4-selective alkynylation of indoles has been successfully achieved with N-Boc protected substrates through the use of a transient directing group. acs.org Mechanistic studies, including the identification of key palladium intermediates and DFT calculations, have been crucial in understanding the transition state energies and reaction pathways in these selective functionalizations. acs.org

Furthermore, the reaction of indoles with fluoroalkyl carbenes has been shown to lead to diverse outcomes, including skeletal editing (one-carbon insertion) and peripheral editing (C3-H functionalization). researchgate.net Mechanistic experiments combined with computational analysis revealed that the specific reaction pathway and the resulting chemoselectivity are delicately controlled by the choice of catalyst and reaction conditions. For example, Fukui function analysis can be used to predict the relative nucleophilicity of different positions on the indole ring, such as the C3 versus the N1 position, guiding the understanding of regioselectivity. researchgate.net

The following table summarizes different functionalization reactions involving N-Boc indoles and the insights gained from mechanistic studies.

| Reaction Type | Catalyst/Reagents | Key Mechanistic Features | Influence of N-Boc Group |

| C-H Functionalization | Rh₂(S-NTTL)₄ / α-alkyl-α-diazoesters | Formation of a Rh-ylide intermediate with oxocarbenium character. nih.gov | Strongly deactivating; can shut down intermolecular reactions. nih.gov |

| Hydroarylation | Cobalt / Phosphoramidite | C2-alkylation via a proposed Co(I) active species. snnu.edu.cn | Compatible with the reaction, enabling functionalization. snnu.edu.cn |

| Alkynylation | Pd(OAc)₂ / Transient Directing Group | Site-selective C4-functionalization. acs.org | Well-tolerated, allowing for selective benzene (B151609) ring functionalization. acs.org |

| Molecular Editing | Rh₂(OAc)₄ / Fluoroalkyl Carbenes | Tunable pathways including ring expansion and C3-olefination. researchgate.net | Substrate is compatible, leading to diverse fluorinated N-heterocycles. researchgate.net |

Role of the Fluorine Atom in Electronic and Steric Effects